molecular formula C21H25N3O5S B2693901 N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide CAS No. 896292-76-5

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

Cat. No. B2693901
CAS RN: 896292-76-5
M. Wt: 431.51
InChI Key: QFCCXGUOHPLTNJ-UHFFFAOYSA-N
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Description

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide is a novel heterocyclic compound . Its chemical structure comprises a pyrimidine core with additional functional groups. The compound has been designed for potential biological activities, particularly in the context of anti-fibrosis .


Synthesis Analysis


Molecular Structure Analysis

The molecular structure of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide can be visualized using computational tools or X-ray crystallography. It is essential to understand the arrangement of atoms, bond angles, and stereochemistry to predict its behavior and interactions with biological targets .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as hydrolysis, oxidation, or substitution reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in biological systems .


Physical And Chemical Properties Analysis

Properties such as solubility, melting point, stability, and polarity are essential for drug development. Experimental determination of these properties would guide further optimization and formulation of the compound .

Scientific Research Applications

Heterocyclic Amino Acid Derivatives

The compound’s structure contains azetidine and oxetane rings. While specific studies on this exact compound are limited, related heterocyclic amino acid derivatives have been investigated for their physicochemical and metabolic properties .

Mechanism of Action

To explore the mechanism of action, researchers would investigate how N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide interacts with specific cellular targets. This could involve binding studies, enzymatic assays, and molecular modeling to identify potential protein or enzyme targets .

Safety and Hazards

Safety assessments include toxicity studies, potential side effects, and interactions with other drugs. Researchers would evaluate the compound’s safety profile to ensure it can be used effectively without adverse effects .

Future Directions

Future research directions involve exploring the compound’s efficacy in animal models, pharmacokinetics, and potential therapeutic applications. Additionally, structural modifications could enhance its activity or reduce toxicity .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-15-6-3-4-8-19(15)23-21(26)20(25)22-14-16-7-5-13-24(16)30(27,28)18-11-9-17(29-2)10-12-18/h3-4,6,8-12,16H,5,7,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCCXGUOHPLTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(o-tolyl)oxalamide

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